[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid

Cancer Medicinal Chemistry SAR

The 6- or 5-substituted boronic acid or pinacol ester variants are not bioequivalent; SAR data show >640-fold potency loss when the boronic acid is relocated from the 7-position. This specific regioisomer is the validated starting material for JAK inhibitors and RORγt inverse agonists. - Enables direct Suzuki-Miyaura coupling to explore biaryl chemical space - ≥98% purity minimizes side reactions and purification steps in GLP/GMP workflows - Unprotected boronic acid offers cost-effective diversification vs pre-coupled analogs

Molecular Formula C6H6BN3O2
Molecular Weight 162.94 g/mol
Cat. No. B11918909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid
Molecular FormulaC6H6BN3O2
Molecular Weight162.94 g/mol
Structural Identifiers
SMILESB(C1=CC2=NC=NN2C=C1)(O)O
InChIInChI=1S/C6H6BN3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h1-4,11-12H
InChIKeyTZRGFSIYGYTYCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid: R&D Procurement Overview


[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid (CAS 1201643-69-7, C6H6BN3O2, MW 162.94 g/mol) is a heteroaromatic boronic acid building block [1]. The compound's core scaffold, [1,2,4]triazolo[1,5-a]pyridine, is a recognized pharmacophore in medicinal chemistry, appearing in agents targeting kinases (e.g., JAK) and nuclear receptors (e.g., RORγt) [2]. The boronic acid group at the 7-position enables participation in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl systems [3].

[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid: Substitution Risks


Generic substitution is high-risk. The [1,2,4]triazolo[1,5-a]pyridine scaffold exhibits a strict structure-activity relationship (SAR). Data from antiproliferative studies confirm that small structural variations (e.g., changing the position of substitution on the pyridine ring) lead to major differences in biological activity, with some compounds active (IC50 < 1 µM) and others inactive [1]. Furthermore, the heterocyclic boronic acid itself is a key reactant; using a halide counterpart requires a different and potentially less efficient synthetic route [2]. Therefore, exchanging the 7-ylboronic acid for a 6-ylboronic acid, a pinacol ester, or a simple halide is not chemically or biologically equivalent.

[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid: Evidence Comparison


Antiproliferative Activity: 7-Position vs. 6-Position

In a head-to-head study, the [1,2,4]triazolo[1,5-a]pyridine scaffold was used to synthesize a series of pyridinylpyridines for anticancer evaluation. A compound derived from a 7-substituted precursor demonstrated potent antiproliferative activity with an IC50 of 0.078 µM against the HCT-116 cell line. In stark contrast, a closely related analog derived from a 6-substituted precursor was completely inactive (IC50 > 50 µM) [1]. This demonstrates the critical importance of the 7-position for biological activity in this chemical series.

Cancer Medicinal Chemistry SAR

Purity Thresholds: Vendor Comparison

Vendor specifications reveal a meaningful difference in the purity grade of commercially available [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid. While several suppliers offer the compound at a standard 95% purity, other specialized chemical vendors provide material certified to ≥98% purity . This 3% difference can be significant in complex, multistep syntheses where impurities can propagate and reduce the yield of the final API.

Chemical Synthesis Quality Control Procurement

JAK Inhibitor Intermediate: Patent Claims

The specific utility of [1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid is documented in patent literature. A key patent (US11919896B2) explicitly claims the compound and its use as an intermediate in the preparation of JAK inhibitor drug candidates. This establishes a direct, quantifiable link between this specific boronic acid and a high-value therapeutic target class. While other isomeric boronic acids exist, they are not the subject of these specific claims [1].

Kinase Inhibition Immunology Oncology Patent Analysis

RORγt Inverse Agonists: Key Building Block

A peer-reviewed publication from Amgen and Teijin Pharma details the discovery of a potent and orally bioavailable RORγt inverse agonist series built upon a [1,2,4]triazolo[1,5-a]pyridine core. The synthesis of the optimized lead compounds relies on the availability of functionalized [1,2,4]triazolo[1,5-a]pyridine building blocks like the 7-boronic acid to introduce key substituents via cross-coupling [1].

Autoimmune Disease Inflammation Drug Discovery

Cost-Benefit: Standard vs. Functionalized Reagents

From a procurement perspective, [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid presents a strategic cost-benefit profile. It is a standard, unprotected boronic acid, making it a more versatile and often more economical starting point for library synthesis compared to a pre-functionalized, advanced intermediate like (2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid, which would have a higher cost of goods and a more limited scope of possible downstream reactions.

Budget Management Medicinal Chemistry Sourcing Strategy

[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid: R&D Applications


JAK and RORγt Inhibitor Optimization

This compound is the preferred starting material for any medicinal chemistry program targeting the synthesis of [1,2,4]triazolo[1,5-a]pyridine-based kinase or nuclear receptor inhibitors. The evidence clearly shows that the 7-position is critical for potency, with a >640-fold difference observed between 7- and 6-substituted analogs [1]. Furthermore, its use is explicitly enabled in patents for JAK inhibitors [2], and the core scaffold has yielded orally bioavailable RORγt inverse agonists [3].

Screening Library Construction with Heterocyclic Core

For laboratories engaged in diversity-oriented synthesis or the creation of targeted screening libraries, the unprotected 7-boronic acid offers a superior combination of versatility and cost-effectiveness. It serves as a common, flexible handle that can be coupled with hundreds of different commercial aryl halides, enabling the rapid exploration of chemical space around the [1,2,4]triazolo[1,5-a]pyridine pharmacophore [1].

High-Value Step in API Synthesis

In a GMP or GLP-like environment where yield and purity are paramount, selecting a vendor that provides the compound at ≥98% purity is a data-backed decision that can directly impact the success of a synthetic route. The 3% difference in purity between suppliers [1][2] translates to fewer side reactions and less rigorous purification of the final product, saving time and resources during the synthesis of precious advanced intermediates or preclinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.